4-Chloroethamphetamine (hydrochloride)

Description

Scientific Nomenclature and Chemical Classification of 4-Chloroethamphetamine

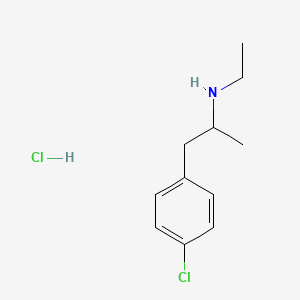

The precise identification and classification of chemical compounds are fundamental to scientific research. 4-Chloroethamphetamine (hydrochloride) is known by several synonyms, which are often used interchangeably in scientific literature. Its formal chemical name is 4-chloro-N-ethyl-α-methyl-benzeneethanamine, monohydrochloride. wikipedia.org

This compound is categorized as a chlorinated amphetamine. wikipedia.org The defining features of its structure include a phenyl ring substituted with a chlorine atom at the fourth position (para position), and an ethyl group attached to the nitrogen atom of the amphetamine backbone. The hydrochloride salt form enhances its stability and solubility for research purposes.

Below is a detailed table of the scientific identifiers for 4-Chloroethamphetamine (hydrochloride):

| Identifier | Value |

| Formal Name | 4-chloro-N-ethyl-α-methyl-benzeneethanamine, monohydrochloride |

| Synonyms | 4-chloro-N-ethyl Amphetamine, 4-CEA, p-Chloroethamphetamine, para-Chloroethamphetamine, 4-Chloroethylamphetamine |

| CAS Number | 54779-54-3 |

| Molecular Formula | C₁₁H₁₆ClN • HCl |

| Formula Weight | 234.2 g/mol |

Historical Trajectory and Early Academic Investigations of Chlorinated Amphetamines

The academic exploration of chlorinated amphetamines is rooted in the broader history of amphetamine research, which began in the late 19th and early 20th centuries. Following the synthesis of amphetamine, researchers began to create and study various derivatives to understand their structure-activity relationships.

The investigation into halogenated amphetamines, such as the chlorinated variants, gained momentum in the mid-20th century. A significant focus of this early research was on their effects on the central nervous system, particularly their interaction with monoamine neurotransmitters like serotonin (B10506) and dopamine (B1211576).

One of the most extensively studied compounds in this class is para-chloroamphetamine (PCA), also known as 4-chloroamphetamine (4-CA). Early studies in the 1960s and 1970s revealed that PCA has potent effects on serotonin systems, leading to its use as a research tool to study serotonergic pathways. wikipedia.orgnih.gov Research demonstrated that PCA could cause a long-lasting depletion of serotonin in the brain. nih.gov

Another closely related compound, para-chloromethamphetamine (PCMA or 4-CMA), the N-methyl derivative of PCA, was also investigated during this period. wikipedia.org Like PCA, it was found to have significant effects on serotonin levels. wikipedia.org Some of this early research explored the potential of these compounds as antidepressants, noting that they exhibited only slight central stimulant effects compared to their non-chlorinated parent compounds. wikipedia.org

While the historical record is more detailed for PCA and PCMA, the study of N-alkylated para-chloroamphetamines, including 4-chloroethamphetamine, emerged from this foundational work. The synthesis and characterization of various N-alkyl homologues of chlorinated amphetamines were undertaken to further explore how modifications to the amine group influenced their pharmacological activity. Comparative studies of various amphetamine analogues were common during this era, aiming to delineate the effects of different chemical substitutions on their interactions with catecholamine and serotonin metabolism in the brain. nih.gov Although specific early academic publications focusing solely on 4-chloroethamphetamine are not as widely documented as those for PCA and PCMA, its investigation is a logical extension of the systematic exploration of halogenated amphetamines that characterized this period of neuropharmacological research.

Structure

3D Structure of Parent

Properties

Molecular Formula |

C11H17Cl2N |

|---|---|

Molecular Weight |

234.16 g/mol |

IUPAC Name |

1-(4-chlorophenyl)-N-ethylpropan-2-amine;hydrochloride |

InChI |

InChI=1S/C11H16ClN.ClH/c1-3-13-9(2)8-10-4-6-11(12)7-5-10;/h4-7,9,13H,3,8H2,1-2H3;1H |

InChI Key |

JQNJAQHQQBNLJU-UHFFFAOYSA-N |

Canonical SMILES |

CCNC(C)CC1=CC=C(C=C1)Cl.Cl |

Origin of Product |

United States |

Synthetic Pathways and Chemical Derivatization of 4 Chloroethamphetamine Hydrochloride

Chemical Synthesis Methodologies for 4-Chloroethamphetamine (hydrochloride)

The primary route for the synthesis of 4-Chloroethamphetamine involves the Leuckart reaction, a well-established method for the reductive amination of ketones. nih.govunodc.org This reaction is particularly suitable for the conversion of a substituted phenyl-2-propanone to the corresponding amphetamine analog.

In the context of 4-Chloroethamphetamine synthesis, the process commences with the reaction of 4-chlorophenyl-2-propanone with N-ethylformamide. google.com This mixture is heated at elevated temperatures, typically between 160-185°C, for several hours. unodc.org The N-ethylformamide serves as both the aminating agent and the reducing agent in this one-pot reaction. The initial step involves the formation of an N-formyl intermediate, specifically N-formyl-4-chloroethamphetamine.

Following the formylation, the intermediate is subjected to hydrolysis, which is commonly achieved by heating with a strong acid, such as hydrochloric acid. google.comnih.gov This step cleaves the formyl group, yielding the free base of 4-Chloroethamphetamine. The final step involves the conversion of the free base to its hydrochloride salt to enhance stability and facilitate handling in a research setting. This is typically achieved by dissolving the free base in a suitable organic solvent and treating it with hydrochloric acid.

An alternative, though less common, approach involves a direct reductive amination of 4-chlorophenyl-2-propanone with ethylamine (B1201723) in the presence of a reducing agent like sodium cyanoborohydride. This method may offer milder reaction conditions compared to the Leuckart reaction. nih.gov

| Reaction | Reagents and Conditions | Product |

| Leuckart Reaction | 4-chlorophenyl-2-propanone, N-ethylformamide, heat (160-185°C) | N-formyl-4-chloroethamphetamine |

| Hydrolysis | N-formyl-4-chloroethamphetamine, Hydrochloric acid, heat | 4-Chloroethamphetamine |

| Salt Formation | 4-Chloroethamphetamine, Hydrochloric acid, organic solvent | 4-Chloroethamphetamine hydrochloride |

| Reductive Amination | 4-chlorophenyl-2-propanone, Ethylamine, Sodium cyanoborohydride | 4-Chloroethamphetamine |

Precursor Compounds and Intermediate Chemical Derivates in Synthesis

The successful synthesis of 4-Chloroethamphetamine (hydrochloride) is contingent on the availability and purity of its precursor compounds. The primary precursor is 4-chlorophenyl-2-propanone . This ketone can be synthesized through various routes, including the Friedel-Crafts acylation of chlorobenzene (B131634) with chloroacetone. chemicalbook.com Another route involves the oxidation of 4-chlorophenylacetonitrile.

The key chemical derivate formed during the Leuckart synthesis is the intermediate, N-formyl-4-chloroethamphetamine . This amide is the direct product of the reaction between 4-chlorophenyl-2-propanone and N-ethylformamide and must be hydrolyzed to yield the desired primary amine.

The synthesis of the precursor, 4-chlorophenyl-2-propanone, can also involve its own set of precursors and intermediates. For instance, in the Friedel-Crafts pathway, chlorobenzene and chloroacetone are the starting materials.

| Compound Type | Compound Name | Role in Synthesis |

| Primary Precursor | 4-chlorophenyl-2-propanone | Starting ketone for amination |

| Precursor Starting Material | Chlorobenzene | Reactant in Friedel-Crafts acylation |

| Precursor Starting Material | Chloroacetone | Reactant in Friedel-Crafts acylation |

| Aminating/Reducing Agent | N-ethylformamide | Source of ethylamine and reducing agent in Leuckart reaction |

| Intermediate | N-formyl-4-chloroethamphetamine | Formylated intermediate requiring hydrolysis |

| Final Product (Free Base) | 4-Chloroethamphetamine | The target amine before salt formation |

| Final Product (Salt) | 4-Chloroethamphetamine hydrochloride | Stabilized salt form for research use |

Considerations for Structural Purity in Research Preparations

Ensuring the structural purity of 4-Chloroethamphetamine (hydrochloride) is paramount for its use in a research context. The Leuckart reaction, while effective, is known to produce several byproducts that can compromise the purity of the final product. unodc.orgnih.gov

Potential impurities can include diastereomers of N,N-di-[β-(4-chlorophenyl)isopropyl]ethylamine and various pyrimidine (B1678525) derivatives. unodc.org The presence of unreacted starting materials or the N-formyl intermediate can also be a source of contamination.

To achieve high purity, a multi-step purification process is often necessary. After the hydrolysis step, the reaction mixture is typically basified and the 4-Chloroethamphetamine free base is extracted into an organic solvent. This extract can then be subjected to column chromatography to separate the desired amine from byproducts. nih.gov

The final step of converting the purified free base to its hydrochloride salt also serves as a purification method, as the crystalline salt may precipitate out of the solution, leaving some impurities behind.

The structural identity and purity of the final product must be rigorously confirmed using modern analytical techniques. Gas chromatography-mass spectrometry (GC-MS) is essential for identifying the compound and any potential volatile impurities. nih.govnih.gov Nuclear magnetic resonance (NMR) spectroscopy provides detailed structural information and can be used to confirm the correct isomeric form and assess purity. nih.gov High-performance liquid chromatography (HPLC) is another valuable tool for determining the purity of the final compound. nih.gov

| Analytical Technique | Purpose |

| Gas Chromatography-Mass Spectrometry (GC-MS) | Identification of the target compound and volatile impurities. |

| Nuclear Magnetic Resonance (NMR) Spectroscopy | Structural elucidation and confirmation of isomeric form. |

| High-Performance Liquid Chromatography (HPLC) | Determination of purity and quantification. |

| Infrared (IR) Spectroscopy | Identification of functional groups. |

Metabolism and Biotransformation Pathways of 4 Chloroethamphetamine

In Vivo Metabolic Fate of 4-Chloroethamphetamine

The in vivo metabolism of substituted amphetamines is a complex process involving multiple enzymatic systems. For 4-CEA, the primary metabolic transformations are expected to mirror those of other N-alkylated amphetamines, focusing on N-dealkylation and aromatic hydroxylation.

In vivo, 4-Chloroethamphetamine is anticipated to act as a prodrug, being converted to its primary active metabolite, 4-chloroamphetamine (4-CA). wikipedia.org This conversion occurs through the enzymatic removal of the N-ethyl group. The resulting metabolite, 4-CA, is a known neurotoxin that targets serotonergic neurons, causing rapid depletion of serotonin (B10506). caymanchem.comcaymanchem.com This metabolic step is analogous to the well-documented N-demethylation of 4-chloromethamphetamine (4-CMA) to 4-CA. wikipedia.orgwikipedia.org The formation of 4-CA is considered a crucial step in the bioactivation of 4-CEA, as 4-CA itself is a potent serotonin-releasing agent. wikipedia.org

Table 1: Primary Metabolic Pathway of N-Alkylated Chloroamphetamines

| Parent Compound | Primary Metabolic Reaction | Primary Metabolite |

|---|---|---|

| 4-Chloromethamphetamine (4-CMA) | N-Demethylation | 4-Chloroamphetamine (4-CA) |

| 4-Chloroethamphetamine (4-CEA) | N-Deethylation (presumed) | 4-Chloroamphetamine (4-CA) (presumed) |

The cytochrome P450 (CYP) superfamily of enzymes, located predominantly in the liver, is central to the metabolism of most amphetamine-like substances. openanesthesia.orgmdpi.com Specifically, the CYP2D6 isoform is known to play a significant role in the metabolism of amphetamine and methamphetamine through aromatic hydroxylation and N-dealkylation. nih.govnih.govmdpi.com Given the structural similarity, CYP2D6 is the primary candidate enzyme responsible for the biotransformation of 4-CEA.

The activity of CYP2D6 is subject to significant genetic polymorphism, leading to different metabolic phenotypes in the population, such as poor, intermediate, extensive, and ultrarapid metabolizers. nih.govresearchgate.net This variability can lead to individual differences in the rate of 4-CEA metabolism, potentially affecting the concentration and duration of action of the parent drug and its active metabolite, 4-CA. Individuals who are extensive or ultrarapid metabolizers may convert 4-CEA to 4-CA more quickly. nih.govresearchgate.net

Table 2: Key Cytochrome P450 Isoforms in Amphetamine Metabolism

| Enzyme | Metabolic Reaction | Substrate Examples |

|---|---|---|

| CYP2D6 | Aromatic Hydroxylation, N-Dealkylation | Methamphetamine, Amphetamine, MDMA nih.govmdpi.com |

| CYP3A4 | N-Demethylation | Methamphetamine (minor pathway) mdedge.com |

| CYP1A2 | Hydroxylation | Mexiletine mdpi.com |

| CYP2C19 | Metabolism of Prodrugs | Clopidogrel mdpi.com |

While the specific pathway for 4-CEA is N-deethylation, it falls under the broader category of N-dealkylation, a common metabolic route for secondary amines. google.comresearchgate.net This process involves the enzymatic cleavage of the bond between the nitrogen atom and the attached alkyl group. For methamphetamine, N-demethylation is a key pathway that produces amphetamine, an active metabolite. nih.govnih.gov This reaction is catalyzed in part by CYP2D6. mdpi.com Similarly, the conversion of 4-CMA to 4-CA proceeds via N-demethylation. wikipedia.org Therefore, it is scientifically sound to predict that 4-CEA undergoes N-deethylation to yield 4-CA, a process likely mediated by the same or similar enzymatic machinery. nih.govorganic-chemistry.orgresearchgate.net

In Vitro Biotransformation Studies

In vitro studies using subcellular fractions, such as hepatic microsomes, are essential for elucidating the specific enzymes and kinetic parameters involved in drug metabolism without the complexities of a whole biological system.

Hepatic microsomes, which are vesicles of the endoplasmic reticulum from liver cells, contain a high concentration of CYP450 enzymes and are a standard in vitro model for studying Phase I metabolic reactions. nih.govmdpi.comnih.gov Studies on the related compound, para-chloroamphetamine (PCA), have shown that incubation with rat hepatic microsomes in the presence of NADPH results in the formation of reactive metabolites. nih.gov This process is dependent on oxygen and NADPH, which are co-factors for CYP450 activity. It is expected that incubating 4-CEA with human liver microsomes would demonstrate its conversion to 4-CA and other potential metabolites, confirming the role of hepatic enzymes in its biotransformation. Such studies would also allow for the identification of the specific CYP isoforms involved through the use of selective chemical inhibitors or recombinant human CYP enzymes. researchgate.net

The kinetics of enzymatic reactions are typically described by the Michaelis-Menten model, which relates the reaction velocity to the substrate concentration. nih.gov The key parameters are Vmax (the maximum reaction rate) and KM (the Michaelis constant, representing the substrate concentration at half-maximal velocity). Determining these parameters for the N-deethylation of 4-CEA would provide quantitative insights into the efficiency of its metabolism.

While specific kinetic data for 4-CEA are not available, studies on methamphetamine metabolism by CYP2D6 can provide a reference. For instance, the rate of MDMA oxidation by CYP2D6 is nearly 100 times faster than that of methamphetamine, indicating significant differences in substrate affinity and turnover rate even among structurally similar compounds. nih.gov An in vitro kinetics study for 4-CEA would involve incubating the compound at various concentrations with hepatic microsomes and measuring the rate of 4-CA formation. The resulting data would be fitted to the Michaelis-Menten equation to determine the Vmax and KM values, providing a quantitative measure of its metabolic clearance. nih.gov

Table 3: Compound Names Mentioned

| Compound Name | Abbreviation |

|---|---|

| 4-Chloroethamphetamine | 4-CEA |

| 4-Chloromethamphetamine | 4-CMA |

| 4-Chloroamphetamine | 4-CA / PCA |

| Methamphetamine | METH |

| Amphetamine | AMP |

| 3,4-methylenedioxymethamphetamine | MDMA |

| para-hydroxymethamphetamine | p-OHMA |

| 3,4-dihydroxymethamphetamine | HHMA |

| Mexiletine |

Stereoselective Aspects of 4-Chloroethamphetamine Metabolism

The metabolism of chiral drugs, such as 4-chloroethamphetamine, which possesses a stereocenter at the alpha-carbon of the propane (B168953) chain, is often stereoselective. This means that the two enantiomers, (S)-(+)-4-chloroethamphetamine and (R)-(-)-4-chloroethamphetamine, may be metabolized at different rates and potentially through different pathways. This stereoselectivity is a well-documented phenomenon in the metabolism of amphetamine and its derivatives. nih.govnih.gov

The primary enzyme responsible for the metabolism of many amphetamines, CYP2D6, is known to exhibit stereoselectivity. nih.gov For instance, in the case of methamphetamine, CYP2D6 demonstrates a higher affinity for the S-(+)-enantiomer. nih.gov This preferential metabolism can lead to different pharmacokinetic and pharmacodynamic profiles for each enantiomer.

While direct experimental data on the stereoselective metabolism of 4-chloroethamphetamine is not extensively available, it is reasonable to extrapolate from the known metabolism of related compounds. It is hypothesized that the N-deethylation of 4-CEA to 4-CA is a stereoselective process, likely favoring one enantiomer over the other. The specific preference of metabolizing enzymes for either the (S) or (R) enantiomer of 4-CEA has yet to be definitively established in published research.

The potential for stereoselective metabolism has significant implications. Differences in the rate of metabolism between the two enantiomers can result in varying concentrations and durations of action of the parent compound and its active metabolite, 4-CA. This, in turn, could lead to stereospecific pharmacological and toxicological effects.

Hypothetical Metabolic Pathways of 4-Chloroethamphetamine Enantiomers

The following table outlines the hypothetical primary metabolic pathways for the (S)-(+) and (R)-(-) enantiomers of 4-chloroethamphetamine, based on the known metabolism of analogous amphetamines.

| Enantiomer | Primary Metabolic Pathway | Key Metabolite | Presumed Primary Enzyme |

| (S)-(+)-4-Chloroethamphetamine | N-deethylation | (S)-(+)-4-Chloroamphetamine | CYP2D6 |

| (R)-(-)-4-Chloroethamphetamine | N-deethylation | (R)-(-)-4-Chloroamphetamine | CYP2D6 |

Expected Differences in Enantiomeric Metabolism

Based on studies of similar compounds, the following table details the expected stereoselective differences in the metabolism of 4-chloroethamphetamine.

| Metabolic Parameter | Expected Difference | Rationale |

| Rate of N-deethylation | Potentially faster for one enantiomer (e.g., S-(+)) | Based on the known stereoselectivity of CYP2D6 for other amphetamines. nih.gov |

| Formation of 4-Chloroamphetamine | Higher production from the preferentially metabolized enantiomer. | Direct consequence of a faster rate of N-deethylation. |

| Plasma Half-life | Longer for the less rapidly metabolized enantiomer. | Slower metabolic clearance leads to a longer duration in the body. |

Molecular Pharmacology and Mechanisms of Action of 4 Chloroethamphetamine

Interactions with Monoamine Neurotransmitter Systems

The primary mechanism of action for many amphetamine analogues involves their interaction with the transporters responsible for the reuptake of dopamine (B1211576) (DA), norepinephrine (B1679862) (NE), and serotonin (B10506) (5-HT). nih.gov 4-Chloroethamphetamine modulates the activity of the dopamine transporter (DAT), norepinephrine transporter (NET), and serotonin transporter (SERT), but with a unique profile that distinguishes it from many other psychostimulants. nih.gov

Research conducted on rat brain synaptosomes has elucidated the potency of 4-CEA as both an inhibitor of monoamine uptake and as a substrate that induces neurotransmitter release. nih.gov The para-chloro substitution, combined with the N-ethyl group, significantly enhances its affinity and activity at the serotonin transporter. nih.govnih.gov

4-Chloroethamphetamine is a relatively weak modulator of the dopamine transporter. In vitro assays show that it has a micromolar affinity for inhibiting dopamine uptake, making it significantly less potent at DAT compared to its unchlorinated analogue, ethamphetamine, or other common amphetamines like methamphetamine. nih.gov Furthermore, studies indicate that 4-CEA is an inefficient releaser of dopamine, failing to produce full release even at high concentrations. nih.gov This suggests that its primary pharmacological effects are not driven by dopaminergic mechanisms. nih.gov

Similar to its activity at DAT, 4-Chloroethamphetamine demonstrates moderate potency as an inhibitor of the norepinephrine transporter. Its affinity for NET is comparable to its affinity for DAT. nih.gov The combination of the para-chloro and N-ethyl substitutions appears to reduce its efficacy as a norepinephrine releasing agent. nih.gov This profile indicates that while 4-CEA interacts with the noradrenergic system, this interaction is less pronounced than its effects on the serotonergic system. nih.gov

The most prominent feature of 4-Chloroethamphetamine's pharmacological profile is its potent interaction with the serotonin transporter. The presence of the 4-chloro substituent dramatically increases its potency for inhibiting serotonin uptake, making it substantially more selective for SERT over both DAT and NET. nih.gov Research shows that 4-CEA is a highly potent and efficacious releaser of serotonin, a characteristic attributed to the combined effects of its N-ethyl group and para-chloro substitution. nih.gov This potent serotonergic activity is the defining aspect of its mechanism of action. nih.govfrontiersin.org

Mechanisms of Monoamine Release and Reuptake Inhibition by 4-Chloroethamphetamine

Amphetamine-related compounds typically increase extracellular monoamine concentrations through two primary mechanisms at the transporter: competitive reuptake inhibition and transporter-mediated substrate release (efflux). nih.gov Reuptake inhibitors act by binding to the transporter and blocking it, preventing the clearance of neurotransmitters from the synapse. nih.gov In contrast, transporter substrates are actively transported into the presynaptic neuron. wikipedia.org This process can lead to a reversal of the transporter's normal function, causing it to pump monoamines from the neuron's cytoplasm out into the synapse, a mechanism known as reverse transport or efflux. wikipedia.orgnih.gov

4-Chloroethamphetamine exhibits a unique "hybrid" mechanism. nih.gov At the serotonin transporter, it functions as a potent, high-efficacy substrate-type releaser. nih.gov It is transported into the serotonergic neuron by SERT, which triggers a robust, non-exocytotic release of serotonin into the synapse. nih.govnih.gov

Conversely, its interaction at the dopamine transporter is markedly different. The data indicate that 4-CEA is not an effective substrate for DAT and does not induce significant dopamine release. nih.gov Instead, it acts primarily as a weak uptake inhibitor at this transporter. nih.gov This dual mechanism—potent release at SERT and weak inhibition at DAT—underpins its powerful serotonergic profile and distinguishes it from non-halogenated amphetamines, which are typically more balanced or dopamine/norepinephrine-preferring releasers. nih.gov

Receptor Binding and Activation Profiles

Based on available scientific literature, specific data on the binding affinity (Ki) and functional activity (EC50) of 4-Chloroethamphetamine at the 5-HT1A, 5-HT2A, and 5-HT2C receptors are not well-documented. However, structure-activity relationships for the broader amphetamine class provide some context.

Generally, the addition of an α-methyl group (present in the amphetamine structure) is considered unfavorable for binding at the 5-HT1A receptor. frontiersin.org Studies on various substituted amphetamines often show very weak affinity for this receptor subtype. frontiersin.org

For the 5-HT2 family of receptors, the effects are more complex. The closely related compound, para-chloroamphetamine (PCA), is reported to not be a direct 5-HT2A receptor agonist at concentrations up to 10,000 nM. wikipedia.org Any observed 5-HT2A-mediated behavioral effects of PCA are attributed to its primary action as a potent serotonin releaser, which then leads to the downstream activation of these receptors by the released serotonin. wikipedia.orgnih.gov Given the structural similarity, it is plausible that 4-CEA acts in a similar indirect manner, with its profound serotonin-releasing properties being the main driver of any subsequent serotonergic receptor activation, rather than direct binding and agonism.

Adrenergic Receptors

The interaction of halogenated amphetamines with the adrenergic system is primarily indirect, mediated through effects on the norepinephrine transporter (NET). Rather than binding directly to adrenergic receptors as an agonist, the mechanism involves inducing the release of norepinephrine and inhibiting its reuptake from the synaptic cleft. wikipedia.org This elevation of extracellular norepinephrine subsequently leads to the activation of various adrenergic receptor subtypes (e.g., α and β receptors).

Studies on para-chloroamphetamine (PCA) have quantified its potent activity as a norepinephrine-releasing agent. wikipedia.org The half-maximal effective concentration (EC₅₀) for norepinephrine release is reported to be between 23.5 and 26.2 nM. wikipedia.org Furthermore, PCA also functions as a norepinephrine reuptake inhibitor, with a half-maximal inhibitory concentration (IC₅₀) of 320 nM. wikipedia.org This dual action leads to a significant accumulation of norepinephrine in the synapse, driving adrenergic signaling. While the acute effects of PCA on catecholamine uptake are significant, they appear to be transient, disappearing within a day after administration in animal models. nih.gov The stimulation of α1-adrenergic receptors, in particular, has been implicated in the systemic effects of related amphetamines. nih.govnih.gov

Dopaminergic Receptors

Similar to its effects on the adrenergic system, the influence on dopaminergic receptors is principally mediated by the compound's potent action on dopamine transporters and release mechanisms. wikipedia.org Acute administration of PCA leads to a significant increase in dopamine levels in the brain. nih.gov This is achieved through both the release of dopamine from vesicles and the inhibition of its reuptake via the dopamine transporter (DAT).

Quantitative studies on PCA reveal its efficacy as a dopamine-releasing agent, with EC₅₀ values ranging from 42.2 to 68.5 nM. wikipedia.org Its activity as a dopamine reuptake inhibitor is considerably weaker, with a reported IC₅₀ of 3,600 nM. wikipedia.org The pronounced release of dopamine leads to the stimulation of postsynaptic dopamine receptors (e.g., D1-like and D2-like receptors). nih.govnih.govfrontiersin.org This interaction with the dopaminergic system is not only central to its stimulant effects but is also believed to be a key factor in the mechanism of its long-term neurotoxicity. wikipedia.org

Interactive Data Table: Monoamine Releaser and Reuptake Inhibitor Potency of para-Chloroamphetamine (PCA)

| Mechanism | Neurotransmitter | Potency (nM) |

| Release (EC₅₀) | Norepinephrine | 23.5 - 26.2 |

| Dopamine | 42.2 - 68.5 | |

| Serotonin | 28.3 | |

| Reuptake Inhibition (IC₅₀) | Norepinephrine | 320 |

| Dopamine | 3,600 | |

| Serotonin | 490 | |

| This data pertains to para-chloroamphetamine (PCA), a close structural analogue of 4-chloroethamphetamine. wikipedia.org |

Potential Interactions with Monoamine Oxidase (MAO) Activity

Research has demonstrated that para-chloroamphetamine can directly interact with monoamine oxidase (MAO), an enzyme crucial for the degradation of monoamine neurotransmitters. Specifically, PCA has been found to act as an inhibitor of the MAO-A isoform, with a reported IC₅₀ value between 1,900 and 4,000 nM. wikipedia.org This inhibition of MAO-A can contribute to increased synaptic concentrations of its primary substrates, such as serotonin and norepinephrine, potentially augmenting the effects of transporter-mediated release.

The interplay with the MAO system appears to be complex. Studies investigating the neurotoxic effects of PCA have revealed intriguing interactions with different MAO isoforms. While PCA itself is an MAO-A inhibitor, co-administration with a selective MAO-B inhibitor, such as deprenyl, was found to potentiate its serotonergic neurotoxicity. nih.gov Conversely, co-administration with the MAO-A selective inhibitor clorgyline did not produce the same potentiation. nih.gov One proposed explanation is that the combined inhibition of both MAO-A (by PCA) and MAO-B (by deprenyl) leads to a more pronounced and sustained elevation of extracellular dopamine and serotonin, which may enhance neurotoxic outcomes. nih.gov However, other studies have not observed this potentiation, suggesting the mechanism may be more complex and not identical to that of other amphetamine derivatives like MDMA. nih.gov

Interactive Data Table: MAO Inhibition Profile of para-Chloroamphetamine (PCA)

| Enzyme Isoform | Activity | Potency (IC₅₀) |

| MAO-A | Inhibitor | 1,900 - 4,000 nM |

| MAO-B | No significant inhibition reported | N/A |

| This data pertains to para-chloroamphetamine (PCA), a close structural analogue of 4-chloroethamphetamine. wikipedia.org |

Structure Activity Relationship Sar Studies of 4 Chloroethamphetamine Analogs

Impact of Para-Chloro Ring Substitution on Monoamine Transporter Potency and Selectivity

The addition of a halogen atom, specifically chlorine, at the para-position (position 4) of the amphetamine phenyl ring dramatically alters the compound's pharmacological activity at monoamine transporters: the norepinephrine (B1679862) transporter (NET), the dopamine (B1211576) transporter (DAT), and the serotonin (B10506) transporter (SERT). nih.govnih.gov

Research consistently shows that para-halogenation, and particularly para-chlorination, significantly increases a compound's potency for inhibiting the serotonin transporter. nih.gov Compared to unsubstituted amphetamine, which is primarily a dopamine and norepinephrine transporter inhibitor, 4-chloro-substituted analogs like 4-chloroamphetamine (4-CA) and 4-CEA exhibit a marked shift towards serotonergic activity. nih.govwikipedia.org This substitution can increase the inhibition potency at SERT by as much as two orders of magnitude. nih.gov

This increased affinity for SERT inverts the typical DAT/SERT selectivity ratio seen in many psychostimulants. nih.gov While unsubstituted amphetamines are more potent at DAT and NET relative to SERT, the para-chloro substitution renders the compounds either equipotent at DAT and SERT or more selective for SERT. nih.gov This enhanced serotonergic action is a key factor in the distinct neurochemical profile of para-chlorinated amphetamines. nih.govwikipedia.org The effect is consistent across both amphetamine and cathinone (B1664624) derivatives, where para-chlorination reduces the selectivity for DAT over SERT. nih.govnih.gov

| Compound | NET | DAT | SERT | DAT/SERT Selectivity Ratio |

|---|---|---|---|---|

| Amphetamine | 0.08 | 1.6 | 54 | 0.03 |

| 4-Fluoroamphetamine | 0.25 | 2.8 | 6.6 | 0.42 |

| 4-Chloroamphetamine | 0.43 | 3.3 | 0.5 | 6.6 |

Data sourced from Luethi et al., 2019. nih.gov

Influence of N-Alkylation (e.g., N-methyl, N-ethyl) on Receptor and Transporter Interactions

Modification of the amine group (N-alkylation) is another critical determinant of a compound's interaction with monoamine transporters. Progressively lengthening the N-alkyl chain from a primary amine (amphetamine) to N-methyl (methamphetamine) and N-ethyl (ethamphetamine) systematically alters potency and efficacy.

In the case of 4-chloro-substituted amphetamines, increasing the N-alkyl chain length augments the relative potency at SERT. nih.gov Studies on the related 4-methylamphetamine (4-MA) series show that lengthening the N-alkyl substituent from methyl to ethyl, propyl, and butyl results in a stepwise decrease in the potency to inhibit uptake at DAT, NET, and SERT. nih.gov Furthermore, this modification can change the mechanism of action. For instance, while N-methyl-4-MA is a substrate-type releaser at DAT, longer-chain analogs are not. nih.gov

Specifically for 4-CEA, the combination of a para-chloro group and an N-ethyl group results in a unique "hybrid" transporter activity. nih.gov This profile is characterized by substrate-type releasing activity at SERT but uptake inhibition (blockade) at DAT. nih.gov This contrasts with its N-methyl counterpart, 4-chloromethamphetamine (4-CMA), and the primary amine, 4-chloroamphetamine (4-CA), highlighting the specific influence of the N-ethyl group. nih.gov The combined para-chloro and N-ethyl substitutions have been shown to reduce releasing effects at NET and DAT. nih.gov

| Compound | N-Substitution | Activity at DAT | Activity at SERT |

|---|---|---|---|

| 4-Chloroamphetamine (4-CA) | -H | Releaser/Inhibitor | Potent Releaser/Inhibitor |

| 4-Chloromethamphetamine (4-CMA) | -CH₃ | Releaser/Inhibitor | Potent Releaser/Inhibitor |

| 4-Chloroethamphetamine (4-CEA) | -CH₂CH₃ | Uptake Inhibitor | Substrate (Releaser) |

Pharmacological activities synthesized from Blanpied et al., 2024. nih.gov

Analytical Methodologies for 4 Chloroethamphetamine in Research

Chromatographic Techniques for Detection and Quantification

Chromatography, coupled with mass spectrometry, stands as the cornerstone for the analysis of 4-CEA. These methods separate 4-CEA from other substances in a sample, allowing for its unambiguous identification and quantification.

Gas chromatography-mass spectrometry (GC-MS) is a robust and widely used technique for the analysis of 4-CEA and its analogs. nih.govnih.gov It offers excellent separation efficiency and provides detailed structural information, which is vital for definitive identification.

For the analysis of amphetamine-type substances like 4-CEA, a derivatization step is often necessary to improve their chromatographic behavior and thermal stability. gcms.czjournal-imab-bg.org This process involves chemically modifying the molecule to make it more volatile and less prone to degradation in the GC system. Common derivatizing agents include trifluoroacetic anhydride (B1165640) (TFAA) and N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA) with 1% trimethylchlorosilane (TMCS). nih.govnih.gov The resulting trifluoroacetyl or trimethylsilyl (B98337) derivatives are more suitable for GC-MS analysis. nih.gov

The GC-MS analysis of chloroamphetamine analogs is typically performed on a non-polar capillary column, such as a DB-5ms. nih.gov The oven temperature is programmed to increase gradually to ensure the effective separation of different compounds in the sample. nih.gov The mass spectrometer is operated in electron ionization (EI) mode, which bombards the molecules with electrons to produce characteristic fragment ions. nih.gov While the EI mass spectra of positional isomers of chloroamphetamines may be very similar, tandem mass spectrometry (MS/MS) can be employed to obtain more structural information for their differentiation. nih.gov For instance, in chemical ionization (CI)-MS/MS, selecting the [M+H–HCl]+ ion as the precursor can provide more detailed information about the position of the chlorine atom on the aromatic ring. nih.gov

Table 1: Illustrative GC-MS Parameters for Chloroamphetamine Analog Analysis

| Parameter | Value |

| GC Column | DB-5ms |

| Injector Temperature | 250 °C |

| Carrier Gas | Helium |

| Oven Program | Initial 80°C, ramped to 300°C |

| MS Ionization Mode | Electron Ionization (EI) |

| Mass Range | m/z 40-400 |

This table presents a generalized set of parameters based on methods for related compounds and may require optimization for 4-Chloroethamphetamine.

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) has become an indispensable tool in forensic and clinical toxicology due to its high sensitivity and selectivity, particularly for the analysis of phenethylamines in biological fluids. nih.gov This technique is well-suited for the analysis of 4-CEA, offering advantages over GC-MS, such as the ability to analyze underivatized samples and a reduced risk of thermal degradation.

In LC-MS/MS, the sample is first separated by high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC). The separated compounds then enter the tandem mass spectrometer, which is typically a triple quadrupole instrument. The mass spectrometer is operated in multiple reaction monitoring (MRM) mode, which provides exceptional specificity. nih.govsciex.com In MRM, a specific precursor ion (typically the protonated molecule, [M+H]+) of the target analyte is selected in the first quadrupole, fragmented in the collision cell, and then specific product ions are monitored in the third quadrupole. This process creates a highly specific analytical signal for the target compound, minimizing interferences from the sample matrix. nih.gov

The selection of appropriate precursor and product ions is critical for the development of a reliable LC-MS/MS method. While a comprehensive list of MRM transitions for a large number of forensic compounds is available, specific transitions for 4-CEA would need to be determined through optimization experiments.

Table 2: General LC-MS/MS Parameters for Amphetamine-Type Substance Analysis

| Parameter | Description |

| LC Column | C18 or Phenyl-Hexyl reversed-phase |

| Mobile Phase | Gradient elution with acetonitrile/methanol (B129727) and water with additives (e.g., formic acid, ammonium (B1175870) acetate) |

| Ionization Source | Electrospray Ionization (ESI), positive mode |

| MS Detection | Multiple Reaction Monitoring (MRM) |

This table provides a general overview of LC-MS/MS conditions; specific parameters for 4-Chloroethamphetamine would require method development and validation.

Sample Preparation Strategies for Biological and Chemical Matrices (e.g., Solid Phase Extraction)

Effective sample preparation is a critical step to remove interferences and concentrate the analyte of interest from complex matrices such as blood, urine, or seized materials. nih.gov Solid-phase extraction (SPE) is a widely used and effective technique for the purification and concentration of amphetamines from biological samples. journal-imab-bg.orgnih.gov

A typical SPE procedure for amphetamines from a biological fluid involves the following steps:

Conditioning: The SPE cartridge, often containing a cation-exchange sorbent, is conditioned with solvents like methanol and water to activate the stationary phase. journal-imab-bg.org

Sample Loading: The pre-treated biological sample (e.g., diluted urine) is loaded onto the cartridge. The basic nature of 4-CEA allows it to be retained on the acidic sorbent.

Washing: The cartridge is washed with solutions such as dilute acid and methanol to remove matrix interferences while the analyte remains bound to the sorbent. journal-imab-bg.org

Elution: The purified 4-CEA is eluted from the cartridge using a solvent mixture, typically containing a strong base like ammonium hydroxide (B78521) in an organic solvent (e.g., methanol or a mixture of dichloromethane (B109758) and isopropanol). journal-imab-bg.orgcuny.edu

Following elution, the solvent is often evaporated, and the residue is reconstituted in a suitable solvent for injection into the chromatographic system. journal-imab-bg.org Other techniques like liquid-liquid extraction (LLE) are also employed, though SPE is often preferred for its efficiency and potential for automation. wa.gov

Enantioselective Analytical Approaches for Stereoisomeric Analysis

4-Chloroethamphetamine possesses a chiral center, meaning it exists as two enantiomers (stereoisomers that are non-superimposable mirror images of each other). These enantiomers can exhibit different pharmacological and toxicological properties. Therefore, the ability to separate and quantify the individual enantiomers is of significant forensic and pharmacological importance. mdpi.comdoi.org

Enantioselective analysis can be achieved using two primary chromatographic strategies:

Direct Separation using a Chiral Stationary Phase (CSP): This method involves the use of a specialized chromatography column where the stationary phase is chiral. The enantiomers of 4-CEA will interact differently with the CSP, leading to their separation. nih.gov This approach can be used in both GC and LC.

Indirect Separation via Derivatization with a Chiral Reagent: In this approach, the enantiomeric mixture of 4-CEA is reacted with a chiral derivatizing reagent. mdpi.com This reaction forms two diastereomers, which have different physical properties and can be separated on a standard, achiral chromatography column. nih.govrestek.com A commonly used chiral derivatizing reagent for amphetamines is 1-fluoro-2,4-dinitrophenyl-5-L-alanine amide, also known as Marfey's reagent. nih.govrestek.com The resulting diastereomers can then be analyzed by LC-MS/MS. nih.gov For GC-MS analysis, reagents like trifluoroacetyl-l-prolyl chloride (L-TPC) can be used to form diastereomeric derivatives. jksus.org

The choice of method depends on the available instrumentation and the specific requirements of the analysis. Both approaches have been successfully applied to the enantioselective analysis of amphetamine and its analogs. nih.govnih.govjksus.org

Preclinical Research Models and Methodologies for Investigating 4 Chloroethamphetamine

In Vivo Animal Models for Pharmacokinetic and Pharmacodynamic Investigations

Rats and mice are the most frequently used animal models in pharmacology due to their physiological similarities to humans, well-understood genetics, and established behavioral testing paradigms. nih.gov For amphetamine-like compounds, a key behavioral assessment is the measurement of locomotor activity. researchgate.net

In a typical locomotor study, rodents are placed in an open-field arena equipped with infrared beams. The apparatus automatically records beam breaks, which are translated into measures of ambulatory activity (i.e., movement). nih.gov Following a habituation period, animals are administered the test compound, and their activity is monitored over time. This allows for the characterization of the compound's stimulant or depressant effects and its duration of action.

Research has shown that 4-CEA produces locomotor stimulant effects in mice. nih.gov Studies on structurally similar compounds, such as the cathinone (B1664624) analog 4-chloroethcathinone (B12801267) (4-CEC), have also demonstrated dose-dependent increases in locomotor activity in mice and full substitution for the discriminative stimulus effects of methamphetamine and cocaine in rats, indicating a similar psychostimulant profile. researchgate.net

Table 2: Peak Locomotor Stimulant Effects of 4-Chloroethamphetamine (4-CEA) in Mice

| Compound | Peak Effect Dose (mg/kg, IP) | Maximal Effect (% of Saline Control) |

|---|---|---|

| 4-CEA | 10 | ~1600% |

Beyond behavioral outcomes, animal models are essential for assessing the direct molecular and biochemical changes a compound induces in the brain. For chloroamphetamines, a primary area of investigation has been their effects on the serotonin (B10506) system.

Following acute or chronic administration of a compound to rodents, researchers can analyze brain tissue to quantify changes in neurochemical levels. Common methodologies include:

High-Performance Liquid Chromatography (HPLC): This technique is used to separate and quantify levels of monoamines (serotonin, dopamine (B1211576), norepinephrine) and their metabolites (e.g., 5-hydroxyindoleacetic acid or 5-HIAA, a metabolite of serotonin) in different brain regions.

Enzyme Activity Assays: The activity of key enzymes involved in neurotransmitter synthesis, such as tryptophan hydroxylase (the rate-limiting enzyme for serotonin synthesis), can be measured to determine if the compound has long-term effects on the brain's capacity to produce serotonin.

Studies on compounds closely related to 4-CEA, such as p-chloroamphetamine (PCA), have established that this class of drugs can cause a marked and long-lasting reduction in brain serotonin and 5-HIAA concentrations in rats. nih.gov These neurochemical depletions are a key characteristic investigated in animal models to understand the potential for neurotoxicity.

Characterization of Target Engagement in Preclinical Models

Characterizing target engagement involves confirming that a drug interacts with its intended molecular target in a biological system and quantifying the nature of that interaction. For 4-CEA, the primary targets are the monoamine transporters DAT, NET, and SERT.

Preclinical characterization combines in vitro and in vivo data. The in vitro synaptosome and transfected cell line assays provide precise data on binding affinity (Ki), uptake inhibition potency (IC50), and release efficacy (EC50). These studies have been crucial in identifying the unique "hybrid" activity of 4-CEA. nih.gov It potently engages SERT as a substrate (releaser) but interacts with DAT and NET primarily as a low-potency uptake inhibitor. nih.gov

This profile distinguishes 4-CEA and its structural relative 4-chloroethcathinone (4-CEC) from classic amphetamines. nih.govnih.gov While methamphetamine is a potent substrate at both DAT and SERT, 4-CEA's activity is heavily biased towards serotonin release. nih.gov This engagement profile—potent SERT release coupled with weak DAT/NET inhibition—is believed to underlie its specific behavioral and neurochemical effects observed in animal models. The engagement is characterized by its substrate-type releasing activity at SERT and its distinct uptake inhibition at DAT. nih.gov

Future Directions and Unexplored Research Avenues in 4 Chloroethamphetamine Science

Identification of Gaps in Current Academic Knowledge

A thorough review of existing literature reveals several key areas where scientific knowledge regarding 4-Chloroethamphetamine is limited or entirely absent. These gaps represent critical unexplored avenues for future research.

Comprehensive Toxicological Profile: While it is known that para-chloro substituted amphetamines can induce toxicity and lethality in animal models, a detailed toxicological profile for 4-CEA is lacking. nih.gov Studies on related compounds like 4-CA have highlighted a pronounced and selective neurotoxicity toward serotonergic neurons. caymanchem.comwikipedia.org The para-chlorination of amphetamines and methcathinones has been shown to increase cytotoxicity, potentially through mitochondrial impairment. nih.govnih.gov However, the specific long-term neurotoxic potential of 4-CEA, its dose-dependency, and the underlying cellular mechanisms have not been thoroughly investigated.

Detailed Neuropharmacological Mechanisms: Research indicates that para-chloro substitution on the phenethylamine (B48288) scaffold tends to increase activity at the serotonin (B10506) transporter (SERT). nih.gov 4-CEA, in particular, has been noted for its pronounced serotonergic effects, displaying a "hybrid" transporter activity characterized by potent release at SERT but acting as an uptake inhibitor at the dopamine (B1211576) transporter (DAT). nih.gov Despite this, a detailed characterization of its binding affinities, substrate versus inhibitor kinetics at all three monoamine transporters (DAT, SERT, and norepinephrine (B1679862) transporter [NET]), and the downstream signaling consequences of these interactions is incomplete.

Abuse Liability and Behavioral Effects: There is a notable absence of formal abuse liability studies for 4-CEA. criver.comnih.govcambridgecognition.com Standard preclinical models, such as self-administration and conditioned place preference, are essential for determining a compound's reinforcing properties and potential for abuse. While its stimulant effects on locomotion have been observed in mice, a comprehensive evaluation of its behavioral pharmacology, including its discriminative stimulus properties and comparison to other known stimulants, is needed. nih.gov

Potential for Novel Research Methodologies and Advanced Analytical Techniques

Addressing the identified knowledge gaps will require the application of sophisticated and targeted scientific methods. The integration of modern analytical, synthetic, and pharmacological techniques is essential for building a comprehensive understanding of 4-Chloroethamphetamine.

Enantioselective Synthesis and Analysis: A foundational step for future research is the development of stereoselective synthetic routes to produce the pure (S)- and (R)-enantiomers of 4-CEA. uwaterloo.ca This would enable the definitive characterization of each isomer's distinct pharmacological properties. Subsequently, the use of advanced chiral analytical techniques, particularly enantioselective liquid chromatography–tandem mass spectrometry (LC-MS/MS), is critical for quantifying the individual enantiomers in biological matrices during pharmacokinetic and metabolic studies. nih.gov

Advanced In Vitro Pharmacological Assays: To precisely define the neuropharmacological mechanism of 4-CEA, modern in vitro assays are required. High-throughput cell-based assays using human embryonic kidney (HEK 293) cells expressing monoamine transporters can determine with high precision whether each enantiomer acts as an uptake inhibitor or a substrate (releaser) at DAT, NET, and SERT. nih.gov Radiotracer binding and uptake inhibition assays can provide quantitative data on the potency and efficacy of each isomer, allowing for a detailed comparison with other substituted amphetamines. nih.gov

Modern Toxicological Screening: The potential cytotoxicity and neurotoxicity of 4-CEA and its individual enantiomers should be investigated using contemporary cell-based models, such as differentiated SH-SY5Y neuroblastoma cells or primary neuronal cultures. nih.gov Techniques to assess mitochondrial function, the formation of reactive oxygen species (ROS), and apoptosis would provide insight into the cellular mechanisms of toxicity. nih.govmdpi.com Furthermore, long-term studies in animal models are necessary to evaluate the potential for lasting effects on serotonergic and other neuronal systems.

Preclinical Abuse Liability Assessment: Standardized preclinical behavioral paradigms are essential for characterizing the abuse potential of 4-CEA enantiomers. Intracranial self-stimulation (ICSS) studies in rats can provide a sensitive measure of a drug's rewarding effects. nih.gov Drug discrimination studies can help classify the subjective effects of 4-CEA relative to known stimulants like d-amphetamine or serotonergic agents like MDMA. These studies are a cornerstone of modern abuse liability assessment. nih.gov

Metabolite Identification with High-Resolution Mass Spectrometry: The elucidation of 4-CEA's metabolic fate requires the use of advanced analytical instrumentation. Liquid chromatography coupled with high-resolution mass spectrometry (LC-HRMS), such as quadrupole time-of-flight (Q-TOF) systems, is a powerful tool for identifying and structurally characterizing unknown metabolites in biological samples like urine and plasma. researchgate.netacs.org This would clarify whether 4-CEA is a prodrug to other active compounds.

Q & A

Q. What are the recommended methods for synthesizing 4-Chloroethamphetamine hydrochloride with high purity?

Synthesis typically involves halogenation of ethamphetamine precursors. For example, chlorination can be achieved using thionyl chloride or phosphorus pentachloride under anhydrous conditions. Purification steps may include recrystallization from ethanol or acetone and validation via HPLC (≥99% purity). Reaction monitoring via thin-layer chromatography (TLC) or gas chromatography-mass spectrometry (GC-MS) is critical to isolate intermediates .

Q. How should researchers characterize the purity and structural integrity of 4-Chloroethamphetamine hydrochloride?

Use a combination of analytical techniques:

- Nuclear Magnetic Resonance (NMR) : Confirm molecular structure (e.g., ¹H/¹³C NMR for chloro and ethyl group positioning).

- High-Performance Liquid Chromatography (HPLC) : Quantify purity and detect impurities.

- Mass Spectrometry (MS) : Validate molecular weight (e.g., ESI-MS for [M+H]+ ions).

- Melting Point Analysis : Compare observed values to literature standards .

Q. What safety protocols are essential for handling 4-Chloroethamphetamine hydrochloride in laboratory settings?

- Personal Protective Equipment (PPE) : Lab coats, nitrile gloves, and sealed goggles to prevent skin/eye contact.

- Ventilation : Use fume hoods to avoid inhalation of fine particles.

- Spill Management : Neutralize with sodium bicarbonate and dispose via hazardous waste channels.

- Storage : Keep in airtight, light-resistant containers at 2–8°C to prevent degradation .

Advanced Research Questions

Q. How can researchers design experiments to investigate the neuropharmacological mechanisms of 4-Chloroethamphetamine hydrochloride?

- In Vitro Models : Measure dopamine/norepinephrine transporter (DAT/NET) inhibition using radiolabeled ligands (e.g., [³H]-dopamine uptake assays in synaptosomes).

- In Vivo Models : Employ microdialysis in rodents to monitor extracellular neurotransmitter levels post-administration.

- Comparative Studies : Contrast efficacy with analogs like 4-iodoamphetamine using dose-response curves .

Q. What strategies resolve contradictions in pharmacokinetic data between in vitro and in vivo studies?

- Bioavailability Adjustments : Account for first-pass metabolism using liver microsome assays.

- Metabolite Profiling : Use LC-MS/MS to identify active metabolites influencing in vivo effects.

- Species-Specific Differences : Cross-validate results in multiple animal models (e.g., rats vs. mice) .

Q. How should dose-response relationships in behavioral studies be statistically analyzed?

- Nonlinear Regression : Fit data to sigmoidal models (e.g., Hill equation) to calculate EC₅₀ values.

- ANOVA with Post Hoc Tests : Compare treatment groups while controlling for covariates like body weight or baseline activity.

- Power Analysis : Ensure sample sizes are sufficient to detect effect sizes (α=0.05, β=0.2) .

Q. What experimental approaches validate the stability of 4-Chloroethamphetamine hydrochloride under varying storage conditions?

- Forced Degradation Studies : Expose the compound to heat (40–60°C), light (UV-Vis), and humidity (75% RH) for 1–4 weeks.

- Stability-Indicating Assays : Monitor degradation products via HPLC-DAD and confirm structural changes with FT-IR .

Data Analysis and Contradiction Resolution

Q. How can researchers address discrepancies in receptor binding affinity data across studies?

- Standardize Assay Conditions : Control pH (7.4), temperature (37°C), and buffer composition (e.g., Tris-HCl).

- Reference Controls : Include known ligands (e.g., cocaine for DAT) to calibrate assay sensitivity.

- Meta-Analysis : Pool data from multiple labs using random-effects models to identify outliers .

Q. What methodologies are recommended for assessing long-term neurotoxic effects?

- Histopathological Analysis : Stain brain sections (e.g., tyrosine hydroxylase for dopaminergic neurons) post-chronic dosing.

- Behavioral Phenotyping : Use rotarod tests or Morris water maze to evaluate motor/cognitive deficits.

- Oxidative Stress Markers : Quantify lipid peroxidation (MDA levels) and antioxidant enzymes (SOD, catalase) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.